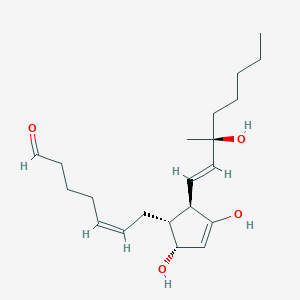
(15S)-15-Methyl-pgf2-alpha 1,9-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(15S)-15-Methyl-pgf2-alpha 1,9-lactone is a synthetic analog of prostaglandin F2-alpha, a naturally occurring prostaglandin involved in various physiological processes. This compound is characterized by its unique structural modifications, which enhance its stability and biological activity. Prostaglandins are lipid compounds that have diverse roles in the body, including the regulation of inflammation, smooth muscle function, and the induction of labor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl-pgf2-alpha 1,9-lactone typically involves several steps, starting from commercially available starting materials. The key steps include the formation of the lactone ring and the introduction of the methyl group at the 15th position. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. The purification of the final product is typically achieved through techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
(15S)-15-Methyl-pgf2-alpha 1,9-lactone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated analogs. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
科学研究应用
(15S)-15-Methyl-pgf2-alpha 1,9-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of prostaglandin analogs.
Biology: It is used to investigate the role of prostaglandins in various biological processes, such as inflammation and smooth muscle contraction.
Medicine: It has potential therapeutic applications in the treatment of conditions like glaucoma, where it can help reduce intraocular pressure.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (15S)-15-Methyl-pgf2-alpha 1,9-lactone involves its interaction with specific prostaglandin receptors in the body. These receptors are part of the G-protein-coupled receptor family and are involved in various signaling pathways. Upon binding to its receptor, this compound can activate or inhibit specific cellular responses, leading to its observed biological effects. The molecular targets and pathways involved include the regulation of cyclic AMP levels and the modulation of intracellular calcium concentrations.
相似化合物的比较
Similar Compounds
(15S)-2,2-Difluoro-15-methyl-pgf2-alpha 1,9-lactone: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
Prostaglandin F2-alpha: The natural analog of (15S)-15-Methyl-pgf2-alpha 1,9-lactone, which has a similar core structure but lacks the synthetic modifications.
Uniqueness
The uniqueness of this compound lies in its enhanced stability and biological activity compared to its natural counterpart
属性
CAS 编号 |
62411-08-9 |
|---|---|
分子式 |
C21H34O4 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1 |
InChI 键 |
MSFNHUJDWUSYTE-GDTBAKMVSA-N |
手性 SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O |
规范 SMILES |
CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


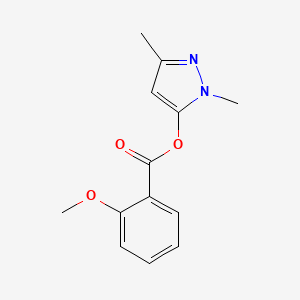
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)

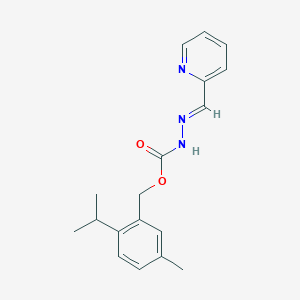

![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)
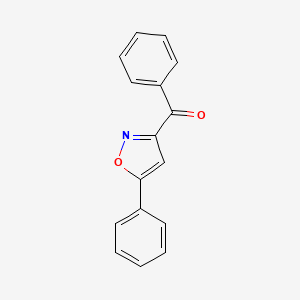

![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)

acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

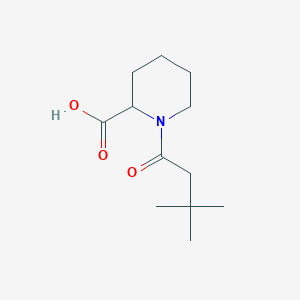
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
